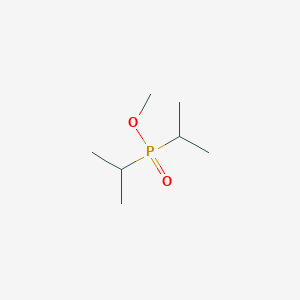
Methyl dipropan-2-ylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl diisopropylphosphinate is an organophosphorus compound with the chemical formula C7H17O3P. It is a colorless liquid that is known for its role as a chemical by-product in the production of certain nerve agents, such as sarin gas
Preparation Methods
Methyl diisopropylphosphinate can be synthesized through various methods. One common synthetic route involves the gradual addition of triisopropyl phosphite to methyl iodide, followed by distillation . This method ensures the formation of the desired phosphinate compound with high purity. Industrial production methods often utilize similar reaction conditions but on a larger scale, employing continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
Methyl diisopropylphosphinate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Scientific Research Applications
Methyl diisopropylphosphinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl diisopropylphosphinate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain enzymes by forming stable complexes with them, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Methyl diisopropylphosphinate is similar to other organophosphorus compounds, such as diisopropyl methylphosphonate and dimethyl methylphosphonate. it is unique in its specific alkyl group configuration, which influences its reactivity and applications . Other similar compounds include:
Diisopropyl methylphosphonate: Known for its use as a chemical by-product in nerve agent production.
Dimethyl methylphosphonate: Used as a flame retardant and in the synthesis of other organophosphorus compounds.
Biological Activity
Methyl dipropan-2-ylphosphinate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological evaluations, and molecular interactions of this compound, supported by data tables and case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of dipropanolamine with phosphorus oxychloride, followed by methylation. This method results in a compound that can be further modified to enhance its biological properties.
2.1 Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values were determined through agar diffusion and broth dilution methods.
| Microorganism | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Micrococcus luteus | 0.83 |
| Candida albicans | 0.83 |
These results indicate that this compound exhibits significant inhibitory effects against these microorganisms, comparable to or better than standard antibiotics like ciprofloxacin .
2.2 Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3). The IC50 values were determined after 72 hours of exposure, revealing that the compound has a lower toxicity profile on BALB/c 3T3 cells compared to HaCat cells.
| Cell Line | IC50 (μM) |
|---|---|
| HaCat | >50 |
| BALB/c 3T3 | >100 |
These findings suggest a favorable safety profile for potential therapeutic applications .
3. Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions of this compound with target proteins involved in bacterial resistance mechanisms, such as MurD and DNA gyrase. The binding energies and interactions were compared to established drugs like ciprofloxacin.
Key Findings:
- Binding Energy : this compound demonstrated strong binding affinity towards MurD with comparable energy levels to ciprofloxacin.
- Hydrogen Bonds : The compound formed critical hydrogen bonds with key amino acids in the active site of DNA gyrase, which is essential for its antibacterial activity.
4. Case Studies
Several case studies highlight the application of this compound in pharmaceutical formulations:
- Antimicrobial Formulations : A case study demonstrated the use of this compound in developing new antimicrobial agents targeting resistant strains of bacteria.
- Cancer Therapeutics : Research has indicated that modifications of this compound can enhance its anticancer properties by inhibiting mitochondrial functions in cancer cells .
5. Conclusion
This compound exhibits significant biological activity, particularly as an antimicrobial agent with a favorable toxicity profile. Its ability to interact with crucial bacterial enzymes positions it as a candidate for further development in pharmaceutical applications. Future research should focus on optimizing its structure to enhance efficacy and explore additional therapeutic uses.
Properties
CAS No. |
18632-46-7 |
|---|---|
Molecular Formula |
C7H17O2P |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
2-[methoxy(propan-2-yl)phosphoryl]propane |
InChI |
InChI=1S/C7H17O2P/c1-6(2)10(8,9-5)7(3)4/h6-7H,1-5H3 |
InChI Key |
KFZZWGGIILOBLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















